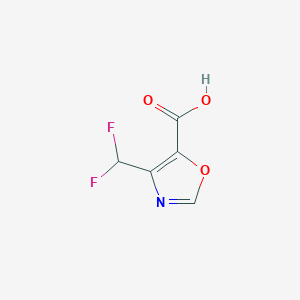

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Description

Historical Context of Oxazole Derivatives in Chemical Research

Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, have been integral to organic chemistry since their first synthetic explorations in the late 19th century. The Fischer oxazole synthesis, developed by Emil Fischer in 1896, enabled the preparation of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes, marking a pivotal moment in heterocyclic chemistry. Concurrently, the Robinson–Gabriel synthesis, reported in 1909–1910, provided a route to oxazoles via cyclodehydration of 2-acylaminoketones, further expanding the structural diversity of these compounds. Early applications of oxazoles were limited due to challenges in functionalization, but their inherent aromaticity and electronic properties spurred interest in derivatives for dye chemistry and natural product synthesis. The discovery of oxazole-containing natural products in the late 20th century, such as the calyculins and bengazoles, underscored their biological relevance and catalyzed efforts to refine synthetic methodologies.

Emergence of Difluoromethyl Substituted Oxazoles in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of medicinal chemistry, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and electronic effects. Difluoromethyl groups, in particular, offer a balance between electron-withdrawing characteristics and steric bulk, making them valuable substituents in bioactive compounds. In oxazole chemistry, the difluoromethyl group’s introduction at the 4-position enhances ring stability and influences intermolecular interactions, as seen in FDA-approved drugs like Tafamidis, which employs a fluorine-substituted benzoxazole scaffold. The synthesis of 4-difluoromethyl oxazoles typically involves halogen-exchange reactions or direct fluorination of precursor alcohols, though recent advances in transition-metal catalysis have enabled more efficient routes. This substitution pattern is particularly advantageous in optimizing pharmacokinetic profiles, as demonstrated by its prevalence in antifungal and anti-inflammatory agents.

Significance of Carboxylic Acid Functionalization in Heterocyclic Chemistry

Carboxylic acid functionalization at the 5-position of the oxazole ring introduces a polar, ionizable group that enhances solubility and enables salt formation, critical for drug formulation. The carboxylic acid moiety also serves as a hydrogen bond donor/acceptor, facilitating interactions with biological targets such as enzymes and receptors. In natural products like bengazole A, the carboxylic acid group is essential for antifungal activity, highlighting its pharmacological importance. Synthetic strategies to install this group often involve oxidation of alcohol or aldehyde precursors, or the use of pre-functionalized building blocks in cyclization reactions. For example, the Van Leusen reaction with TosMIC (tosylmethyl isocyanide) allows for the direct introduction of carboxylic acid derivatives during oxazole ring formation.

Overview of Research Motivations and Academic Relevance

The study of 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is driven by three interconnected motivations:

- Pharmaceutical Innovation : Oxazole cores are prevalent in FDA-approved drugs, with modifications like difluoromethyl and carboxylic acid groups improving target affinity and ADME (absorption, distribution, metabolism, excretion) properties.

- Synthetic Methodology Development : Challenges in regioselective functionalization of oxazoles necessitate novel catalytic systems and reagents, as seen in recent adaptations of the Robinson–Gabriel synthesis using solid-phase techniques.

- Materials Science Applications : The electronic properties of fluorinated oxazoles make them candidates for organic semiconductors and light-emitting diodes, though this area remains underexplored.

Table 1: Key Synthetic Routes to Oxazole Derivatives

Properties

IUPAC Name |

4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVXGPSXLSMPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The oxazole ring provides a rigid framework that can interact with various biological receptors and enzymes, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Findings :

- Fluorination at the 4-position (e.g., difluoromethyl) increases metabolic stability compared to non-fluorinated analogs like 2,4-dimethyl derivatives .

- Bulky substituents (e.g., cyclopropyl) enhance membrane permeability but may reduce aqueous solubility .

Heterocyclic Variants: Pyrazole and Triazole Derivatives

Key Findings :

- Pyrazole derivatives exhibit broader bioactivity (e.g., antimicrobial, enzyme inhibition) compared to oxazoles, attributed to nitrogen-rich cores .

- Fluorinated pyrazoles often show higher binding affinity to hydrophobic enzyme pockets than oxazoles .

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : Difluoromethyl groups (as in the target compound) reduce basicity and enhance metabolic stability compared to chlorinated analogs like 3-(2,4-dichlorophenyl)pyrazole derivatives .

- Aromatic vs. Aliphatic Substituents: Methoxyphenyl groups (e.g., in CAS 1803584-52-2) increase π-π stacking interactions compared to aliphatic chains (e.g., isopropyl in C₁₂H₁₇NO₄) .

Biological Activity

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a 1,3-oxazole ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The primary biological activity of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It has been shown to interact with multiple biological targets, including enzymes involved in metabolic processes.

Inhibition Studies

Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes, such as histone deacetylases (HDACs) and D-amino acid oxidase (DAO). For instance, derivatives containing difluoromethyl groups have shown enhanced selectivity and potency against HDAC6, suggesting a potential therapeutic application in cancer treatment and other diseases .

Study on Enzyme Inhibition

In a recent study, the inhibitory potency of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid was evaluated against several enzymes. The results demonstrated that this compound acts as a slow-binding inhibitor, forming stable complexes with its targets. The IC50 values were determined through kinetic assays, revealing effective concentrations in the low nanomolar range .

| Compound | Target Enzyme | IC50 (nM) | Mechanism |

|---|---|---|---|

| 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid | HDAC6 | <10 | Slow-binding inhibitor |

| Similar oxazole derivatives | DAO | <50 | Competitive inhibition |

Pharmacokinetic Profile

The pharmacokinetic properties of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid were assessed in animal models. The compound exhibited favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. These findings suggest that it could be developed into an effective drug candidate for various conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxazole ring significantly affect biological activity. For example, substituents at different positions on the oxazole ring can enhance or diminish the inhibitory effects on target enzymes .

Comparative Analysis

Comparative studies with other oxazole derivatives reveal that the difluoromethyl substitution provides superior selectivity and potency. This highlights the importance of specific functional groups in developing effective inhibitors .

Q & A

Q. How can researchers optimize the synthesis of 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization can involve coupling agents such as EDCI and HOAt in DMF, as demonstrated in the preparation of related oxazole derivatives. For example, activation of the carboxylic acid group with EDCI/HOAt and subsequent coupling with amines under DIEA catalysis improves reaction efficiency . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography is critical for achieving high purity. Monitoring reaction progress with HPLC or TLC ensures minimal side-product formation.

Q. Which analytical techniques are essential for confirming the structure and purity of 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the difluoromethyl group’s presence (δ ~5.5–6.5 ppm for CHF) and oxazole ring protons .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm) and oxazole ring vibrations (C=N ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO: calculated 177.03 g/mol) .

- Melting Point Analysis : Consistency with literature values (e.g., derivatives like 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid show mp 239–242°C ) ensures purity.

Q. What are the key physicochemical properties of this compound that influence its solubility and reactivity?

- Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~1.5–2.0), while the carboxylic acid moiety introduces pH-dependent solubility (soluble in polar aprotic solvents like DMSO). Reactivity is influenced by the electron-withdrawing effect of fluorine, which activates the oxazole ring for nucleophilic substitution or metal-catalyzed cross-coupling reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substitutions at the oxazole ring (e.g., 2-aryl or 4-alkyl groups) or modifications to the difluoromethyl moiety .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence-based assays or SPR for binding affinity measurements.

- Computational Modeling : Perform docking studies to correlate substituent effects (e.g., fluorine’s steric/electronic contributions) with activity .

Q. What strategies resolve contradictions in the role of fluorine substituents on this compound’s pharmacokinetics versus its metabolic stability?

- Methodological Answer :

- In Vitro Metabolism Studies : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the oxazole ring).

- Comparative SAR : Contrast difluoromethyl analogs with non-fluorinated counterparts to isolate fluorine’s impact on CYP450 inhibition .

- Isotopic Labeling : F-labeled analogs can track biodistribution and clearance rates in vivo .

Q. How can computational methods predict the conformational effects of the difluoromethyl group on molecular docking interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes to assess fluorine’s influence on binding pose stability.

- Quantum Mechanical (QM) Calculations : Analyze charge distribution and dipole moments to explain enhanced binding affinity (e.g., fluorine’s σ-hole interactions) .

- Cambridge Structural Database (CSD) Mining : Compare crystal structures of fluorinated vs. non-fluorinated oxazoles to identify common conformational motifs .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Measure IC values under varied substrate concentrations to determine competitive vs. non-competitive inhibition.

- X-ray Crystallography : Resolve co-crystal structures of the compound bound to the target enzyme (e.g., dihydrofolate reductase) to identify key interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar oxazole-carboxylic acid derivatives?

- Methodological Answer :

- Reaction Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.

- Side-Reaction Monitoring : Use LC-MS to detect intermediates (e.g., dimerization or hydrolysis byproducts) that reduce yield .

- Reproducibility Checks : Validate literature protocols with strict adherence to stoichiometry and purification steps, noting deviations in starting material quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.